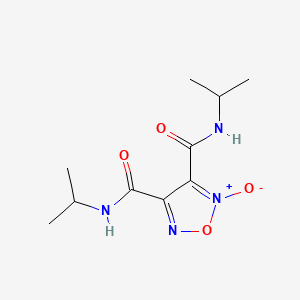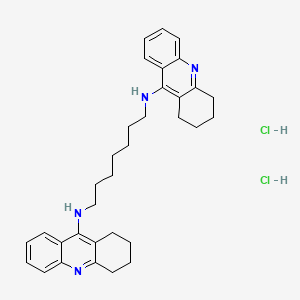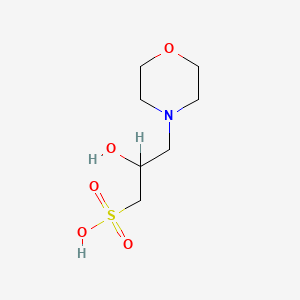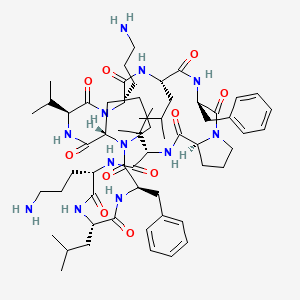
Ipramidil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipramidil is a chemical compound that has been the subject of scientific research for several decades. It is a member of the imidazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Detection of Occult Blood : Imipramine hydrochloride has been proposed as a new reagent for detecting faecal occult blood. It shows selectivity, sensitivity, and reproducibility, with less interference from vegetable peroxidase, iron, and vitamin C. This allows for testing on patients on a normal diet (Syed, Khatoon, & Silwadi, 2001).
History in Antidepressant Research : Imipramine, as one of the first antidepressant drugs, has played a significant role in psychiatry. Its introduction led to major developments in psychiatric care for depressive patients and has been an essential tool for research in neurobiology and psychopharmacology (López-Muñoz & Álamo, 2009).
Interaction with Membranes : Research on imipramine's interaction with liposome and erythrocyte membranes highlights how pH changes affect its interaction, causing membrane destabilization. This study is significant for understanding the drug's mechanism at a cellular level (Ahyayauch, Goñi, & Bennouna, 2004).
Role in Histaminergic Mechanisms : Imipramine has been studied for its effects on central histaminergic mechanisms in depression models. It interacts with H2-receptors, influencing states of depression (Nath, Gulati, Dhawan, & Gupta, 1988).
Micellization Phenomena : Imipramine hydrochloride has been studied in micellization phenomena with cationic hydrotropes. This research contributes to the understanding of the drug's association behaviors in different environments (Khan, 2019).
Stimulating Inositol Phosphate Accumulation : Imipramine's ability to stimulate [3H]inositol phosphate accumulation via H1-receptors in cultured human endothelial cells has been documented. This finding is crucial for comprehending how histamine H1-receptors mediate various endothelial cell functions (Lo & Fan, 1987).
Propiedades
Número CAS |
83656-38-6 |
|---|---|
Nombre del producto |
Ipramidil |
Fórmula molecular |
C₁₀H₁₆N₄O₄ |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide |
InChI |
InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16) |
Clave InChI |
JSKUFGFVEPNZDX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |
SMILES canónico |
CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |
Sinónimos |
C80 1324 C80-1324 ipramidil N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)






![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide](/img/structure/B1662659.png)





